N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Triazole Formation:
Coupling Reactions: The final compound is obtained by coupling the benzoxazole and triazole intermediates with the appropriate chloromethoxyphenyl and propyl groups under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide depends on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the propyl group, for example, may influence its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C26H22ClN5O3 |
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Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C26H22ClN5O3/c1-3-7-22-24(26(33)28-17-10-13-23(34-2)20(27)14-17)29-31-32(22)18-11-12-21-19(15-18)25(35-30-21)16-8-5-4-6-9-16/h4-6,8-15H,3,7H2,1-2H3,(H,28,33) |
InChI Key |
DSDUSAMCESTUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC(=C(C=C5)OC)Cl |
Origin of Product |
United States |
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